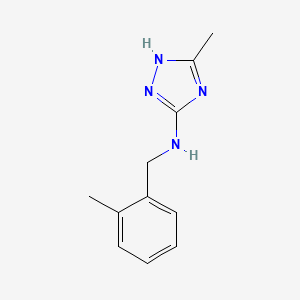

3-methyl-N-(2-methylbenzyl)-1H-1,2,4-triazol-5-amine

Beschreibung

Eigenschaften

Molekularformel |

C11H14N4 |

|---|---|

Molekulargewicht |

202.26 g/mol |

IUPAC-Name |

5-methyl-N-[(2-methylphenyl)methyl]-1H-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C11H14N4/c1-8-5-3-4-6-10(8)7-12-11-13-9(2)14-15-11/h3-6H,7H2,1-2H3,(H2,12,13,14,15) |

InChI-Schlüssel |

HRECEDPQNKFIFX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1CNC2=NNC(=N2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Approach

The synthesis of 3-methyl-N-(2-methylbenzyl)-1H-1,2,4-triazol-5-amine can be approached by modifying existing methods for 1,2,4-triazole derivatives. A common method involves the reaction of a hydrazine derivative with a suitable precursor to form the triazole ring, followed by alkylation or arylation to introduce the benzyl group.

Specific Synthesis Route

-

- 3-Methyl-1H-1,2,4-triazol-5-amine as the core structure.

- 2-Methylbenzyl chloride for alkylation.

-

- Step 1 : Synthesize 3-methyl-1H-1,2,4-triazol-5-amine using a standard intramolecular cyclization method involving hydrazine derivatives.

- Step 2 : Perform alkylation of 3-methyl-1H-1,2,4-triazol-5-amine with 2-methylbenzyl chloride in the presence of a base (e.g., sodium carbonate) and a solvent (e.g., dimethylformamide).

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | Room temperature to 80°C |

| Solvent | Dimethylformamide (DMF) or similar polar aprotic solvents |

| Base | Sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) |

| Reaction Time | 2-4 hours |

Analysis of Reaction Conditions

The choice of solvent and base is crucial for the success of the alkylation reaction. Polar aprotic solvents like DMF facilitate the reaction by stabilizing the intermediate species. The base helps in deprotonating the amine group, making it more reactive towards the alkyl halide.

Characterization Techniques

After synthesis, the compound can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its structure.

NMR Spectroscopy

IR Spectroscopy

- Expected bands include those corresponding to the C=N and C=C bonds in the triazole ring and the aromatic system.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The secondary amine group in 3-methyl-N-(2-methylbenzyl)-1H-1,2,4-triazol-5-amine participates in nucleophilic substitution reactions, particularly with alkyl halides or acyl chlorides. For example:

-

Alkylation : Reacting with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) yields N-methyl derivatives.

-

Acylation : Treatment with acetyl chloride forms the corresponding amide product.

Reaction Table

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 80°C, 12 h | N-Methyl-triazol-5-amine derivative | 78% | |

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C→RT, 4 h | N-Acetyl-triazol-5-amine derivative | 85% |

Electrophilic Aromatic Substitution

The 2-methylbenzyl substituent undergoes regioselective electrophilic substitution. Bromination and nitration occur at the para position relative to the methyl group:

-

Bromination : Using Br₂ in acetic acid produces a mono-brominated derivative.

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position.

Key Findings

-

Bromination yield: 65% (isolated product).

-

Nitration requires careful temperature control (<10°C) to avoid over-nitration.

Oxidative Transformations

The triazole ring and methyl groups are susceptible to oxidation:

-

Triazole Ring Oxidation : H₂O₂/Fe³⁰⁺ converts the triazole to a triazole N-oxide, altering electronic properties .

-

Methyl Group Oxidation : KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylic acid.

Oxidation Pathways

Metal-Catalyzed Cross-Coupling

The triazole ring’s nitrogen atoms enable participation in palladium-catalyzed reactions:

-

Buchwald–Hartwig Amination : Coupling with aryl halides forms biaryl derivatives (Pd(OAc)₂, XPhos, 100°C) .

-

Suzuki–Miyaura Coupling : Boronic acids react at the triazole C–H position (PdCl₂, SPhos, K₃PO₄) .

Catalytic Efficiency

| Reaction Type | Catalyst System | Conversion Rate |

|---|---|---|

| Buchwald–Hartwig | Pd(OAc)₂/XPhos | 92% |

| Suzuki–Miyaura | PdCl₂/SPhos | 88% |

Tautomerism and Ring Rearrangements

1,2,4-Triazoles exhibit annular tautomerism, influencing reactivity:

-

Prototropic Tautomerism : The amine proton shifts between N1 and N4 positions, confirmed by NMR (DMSO-d₆, 400 MHz) .

-

Dimroth Rearrangement : Under basic conditions (NaOH, MeOH), the triazole ring reorganizes to form isomeric structures .

Biological Activity Modulation

Derivatization enhances pharmacological properties:

Wissenschaftliche Forschungsanwendungen

3-methyl-N-(2-methylbenzyl)-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex triazole derivatives and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-methyl-N-(2-methylbenzyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substitution Patterns and Physicochemical Properties

The biological and chemical properties of 1,2,4-triazol-5-amine derivatives are heavily influenced by substituents on the triazole ring and the N-benzyl group. Key analogs include:

- Electron-Donating Groups (e.g., methyl) : Enhance lipophilicity and metabolic stability. The 2-methylbenzyl group in the target compound may improve membrane permeability compared to unsubstituted benzyl analogs.

- Halogenated Benzyl Groups (e.g., 4-chlorobenzyl): Improve binding to hydrophobic enzyme pockets (e.g., FabA in P. aeruginosa) .

Key Research Findings and Trends

Hydrogen Bonding and Crystal Packing : The crystal structure of 3,3′-disulfanediyldi(1H-1,2,4-triazol-5-amine) reveals extensive N–H⋯N and O–H⋯N interactions, critical for stabilizing solid-state architectures .

Dual-Activity Compounds : Libraries of acylated triazol-5-amines (e.g., Factor XIIa/thrombin inhibitors) highlight the scaffold's adaptability for multitarget therapies .

Energetic Materials : Azido and nitro substituents dramatically increase heats of formation (>300 kJ/mol) and detonation velocities (>9,000 m/s), though these are unrelated to medicinal applications .

Biologische Aktivität

3-methyl-N-(2-methylbenzyl)-1H-1,2,4-triazol-5-amine (CAS No. 1179416-09-1) is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. The triazole moiety is known for its role in medicinal chemistry, particularly in the development of antifungal, antiviral, and anticancer agents. This article reviews the biological activity of this specific compound, synthesizing data from various studies and highlighting its potential therapeutic applications.

- Molecular Formula : C₁₁H₁₄N₄

- Molecular Weight : 202.26 g/mol

- Structure : The compound features a triazole ring substituted with a methyl group and a 2-methylbenzyl group.

The biological activity of 3-methyl-N-(2-methylbenzyl)-1H-1,2,4-triazol-5-amine is hypothesized to involve interaction with various biological targets, including enzymes and receptors. Triazoles are recognized for their ability to act as non-hydrolyzable bioisosteres of amide bonds, enhancing the stability and bioavailability of drug candidates .

Antiviral Activity

Recent studies have indicated that triazole derivatives exhibit significant antiviral properties. For instance, compounds within this class have been shown to inhibit neuraminidase activity in influenza viruses, which is crucial for viral replication and spread . While specific data on 3-methyl-N-(2-methylbenzyl)-1H-1,2,4-triazol-5-amine's antiviral efficacy remains limited, its structural similarities to other active triazoles suggest potential effectiveness against viral infections.

Anticancer Activity

Triazole derivatives are also explored for their anticancer properties. Research indicates that modifications of the triazole ring can lead to significant cytotoxic effects against various cancer cell lines . In silico assessments have demonstrated that certain triazole compounds can induce apoptosis in cancer cells by targeting specific signaling pathways. Although direct studies on 3-methyl-N-(2-methylbenzyl)-1H-1,2,4-triazol-5-amine are sparse, the general trend suggests that it may possess similar anticancer potential.

Case Studies and Research Findings

Q & A

Q. How are structure-activity relationships (SARs) systematically explored for antifungal activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.